Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate which is an impurity in the synthesis of Docusate, used for the treatment of constipation, acting as a laxative or stool softener. Also used in the synthesis of electrospun fibres for tailored and controlled antibiotic drug release.

Brand Name: Vulcanchem
CAS No.: 115960-17-3
VCID: VC0110026
InChI:
SMILES:
Molecular Formula: C₁₂H₂₁NaO₇S
Molecular Weight: 332.35

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate

CAS No.: 115960-17-3

Cat. No.: VC0110026

Molecular Formula: C₁₂H₂₁NaO₇S

Molecular Weight: 332.35

* For research use only. Not for human or veterinary use.

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate - 115960-17-3

Specification

CAS No. 115960-17-3
Molecular Formula C₁₂H₂₁NaO₇S
Molecular Weight 332.35

Introduction

Chemical Properties and Structural Characteristics

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has a well-defined molecular structure with specific physical and chemical properties that determine its behavior in various applications. Its amphiphilic nature, resulting from both hydrophilic and hydrophobic regions within the molecule, enables it to function effectively as a surfactant in diverse formulations.

Physical Properties

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate appears as a white to pale beige solid under standard conditions. The compound exhibits a relatively high melting point exceeding 236°C, at which point decomposition occurs rather than a clean phase transition to liquid state . This thermal behavior is important for processing considerations in industrial applications where temperature stability is required. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding environment, which necessitates specific storage conditions to maintain its stability and chemical integrity . For optimal preservation, it is recommended to store the compound at -20°C in a sealed container to prevent moisture absorption . In terms of solubility characteristics, Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is sparingly soluble in water, reflecting the balance between its hydrophilic sulfonate group and the hydrophobic 2-ethylhexyl chain .

Chemical Structure and Composition

Table 1: Key Physical and Chemical Properties of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate

PropertyValue
Molecular FormulaC12H21NaO7S
Molecular Weight332.35 g/mol
CAS Number115960-17-3
IUPAC Namesodium;4-(2-ethylhexoxy)-1-hydroxy-1,4-dioxobutane-2-sulfonate
AppearanceWhite to Pale Beige Solid
Melting Point>236°C (dec.)
SolubilitySparingly soluble in water
StabilityHygroscopic
Storage Recommendation-20°C, sealed container
Standard InChIInChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);/q;+1/p-1
Standard InChIKeyIIMKMTNOBFXBNM-UHFFFAOYSA-M
Canonical SMILESCCCCC(CC)COC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+]

Mechanism of Action and Chemical Reactions

The functional behavior of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in various applications is directly related to its molecular structure and the chemical interactions it can engage in. Understanding these mechanisms provides insight into why this compound is effective in specific applications and how its performance might be optimized for new uses.

Surfactant Properties

The primary mechanism of action for Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate revolves around its surfactant properties, which are determined by its amphiphilic molecular structure. At air-water or oil-water interfaces, the molecules arrange themselves with the hydrophilic sulfonate and carboxylate groups oriented toward the aqueous phase, while the hydrophobic 2-ethylhexyl chain extends into the air or oil phase. This arrangement reduces the surface or interfacial tension by disrupting the cohesive forces between water molecules at the surface, facilitating better mixing and interaction between different phases. When present at concentrations above its critical micelle concentration (CMC), the compound forms micellar structures in aqueous solutions, with the hydrophobic tails clustered together and the hydrophilic heads facing the aqueous environment. These micelles can solubilize hydrophobic substances within their cores, which is particularly useful in applications such as drug delivery systems and emulsification processes.

Chemical Reactions

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate can participate in various chemical reactions typical of compounds containing carboxylic acid derivatives and sulfonate groups. Oxidation reactions can occur, particularly at elevated temperatures or in the presence of strong oxidizing agents, potentially converting the compound to sulfonic acid derivatives with modified properties. Reduction reactions, though less common, can affect the sulfonate group under appropriate conditions, potentially leading to desulfonation or the formation of reduced sulfur species. Nucleophilic substitution reactions can occur at the ester linkage, particularly under basic conditions that promote hydrolysis. This susceptibility to hydrolysis has implications for the stability of the compound in formulations with high pH and may also be exploited in controlled release applications where gradual breakdown of the molecule is desired.

Applications Across Industries

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has found widespread utilization across multiple industries due to its versatile surfactant properties and relatively favorable safety profile. Its ability to reduce surface tension, enhance wetting, and facilitate emulsification makes it a valuable ingredient in numerous formulations where these properties are desired.

Pharmaceutical Applications

In the pharmaceutical industry, Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate serves multiple important functions that contribute to drug formulation, delivery, and efficacy. Primarily, it is recognized as an impurity in the synthesis of Docusate, a widely used laxative or stool softener, which necessitates analytical methods for its detection and quantification in pharmaceutical quality control processes . Beyond this role, the compound itself has been utilized in the synthesis of electrospun fibers designed for controlled antibiotic drug release systems, where its surfactant properties help to create uniform fibers with consistent drug distribution and release kinetics . As a solubilizing agent, it improves the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients, enabling the formulation of drugs that would otherwise present challenges in achieving therapeutic concentrations in physiological fluids.

Cosmetic Applications

The cosmetic industry leverages Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate for its multifunctional benefits in personal care formulations, where it contributes to product performance, stability, and aesthetic qualities. As an emulsifier, it facilitates the formation and stabilization of oil-in-water emulsions commonly used in creams, lotions, and other cosmetic preparations, ensuring consistent texture and preventing phase separation during product shelf life. The compound's ability to enhance the water solubility of other cosmetic ingredients, particularly hydrophobic actives and fragrances, makes it valuable as a solubilizer in transparent or translucent formulations where clarity is a desired attribute . Its surface tension reduction properties improve the wetting and spreading characteristics of cosmetic products on the skin, leading to more even application and potentially enhanced penetration of active ingredients into the upper layers of the epidermis .

Industrial Applications

Beyond pharmaceuticals and cosmetics, Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate finds utility in numerous other industrial sectors where its surfactant properties address specific technical challenges. In the textile industry, it functions as a wetting agent, emulsifier, and penetrant, facilitating uniform dyeing processes and enhancing the efficiency of various textile treatments by ensuring rapid and even penetration of processing chemicals into fabric fibers . The addition of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in textile scouring processes has been reported to significantly reduce processing time and minimize damage to delicate fibers like silk, demonstrating its value in improving manufacturing efficiency and product quality . In the printing and dyeing industry, it is utilized as a surfactant to improve the dispersion of pigments and dyes, enhancing color uniformity and reducing the occurrence of printing defects related to inadequate wetting or pigment agglomeration . In construction materials, it may be incorporated to modify the rheological properties of cement mixtures, improve the dispersion of additives, or enhance the wetting of mineral surfaces by binding agents .

Table 2: Applications of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Across Industries

IndustryApplicationFunctionBenefit
PharmaceuticalLaxative productionImpurity in Docusate synthesisQuality control marker
PharmaceuticalDrug delivery systemsComponent in electrospun fibersControlled antibiotic release
PharmaceuticalFormulation aidSolubilizing agentImproved bioavailability of poorly soluble drugs
CosmeticSkin care productsEmulsifierStable emulsions with improved texture
CosmeticTransparent formulationsSolubilizerEnhanced clarity and ingredient compatibility
TextileDyeing processesWetting agentUniform dye penetration and color consistency
TextileFabric treatmentPenetrantReduced processing time, minimized fiber damage
PrintingInk formulationSurfactantEnhanced pigment dispersion and print quality
ConstructionMaterial modificationRheology modifierImproved workability and performance properties

Comparison with Similar Compounds

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate belongs to a broader family of sulfosuccinate derivatives with varying structures and properties. Comparing this compound with structurally related alternatives provides valuable context for understanding its unique characteristics and potential advantages or limitations in specific applications.

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